Ammonium 5-oxo-DL-prolinate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5497-58-5 |
|---|---|
Molecular Formula |
C5H10N2O3 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
azanium;5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C5H7NO3.H3N/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);1H3 |
InChI Key |
PYJZQCNNPABSAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C(=O)[O-].[NH4+] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Ammonium 5 Oxo Dl Prolinate
Classical and Novel Synthetic Routes for 5-Oxoproline and its Ammonium (B1175870) Salt
The formation of 5-oxoproline, also known as pyroglutamic acid, is a well-established chemical transformation. wikipedia.org The subsequent formation of its ammonium salt is a straightforward acid-base reaction.
Enzymatic Synthesis Pathways of 5-Oxoproline Precursors and Derivatives
Enzymatic pathways offer highly specific and efficient routes to 5-oxoproline and its precursors. A key biological process is the γ-glutamyl cycle, where γ-glutamylcyclotransferase catalyzes the conversion of γ-glutamyl amino acids to 5-oxoproline. pnas.orgnih.gov This cycle is fundamental to glutathione (B108866) metabolism. pnas.orgnih.govrupahealth.com For instance, in erythrocytes, γ-glutamyltranspeptidase facilitates the reaction of glutathione with amino acids, initiating a cascade that results in the formation of 5-oxoproline. pnas.orgnih.gov
Furthermore, enzymes are utilized in the preparative synthesis of 5-oxoproline derivatives. For example, α-transaminase from Megasphaera elsdenii has been used in the coupled synthesis of L-homophenylalanine and 2-hydroxy-5-oxoproline, a cyclized form of α-ketoglutarate. researchgate.netacs.org Additionally, 5-oxoprolinase, an enzyme that converts 5-oxo-L-proline to L-glutamate, underscores the metabolic relevance and potential for enzymatic control over 5-oxoproline levels. pnas.org The use of prolyl hydroxylases can also produce hydroxylated derivatives like (3R)-3-Hydroxy-5-oxo-D-proline from D-proline. smolecule.com
Stereoselective Synthesis of 5-oxo-L-proline and 5-oxo-D-proline Variants
The synthesis of specific stereoisomers of 5-oxoproline is crucial for applications where chirality is a key factor. L-glutamic acid is a common and inexpensive starting material for the synthesis of L-5-oxoproline through internal cyclization. researchgate.netresearchgate.net This process is often achieved by heating glutamic acid. wikipedia.orgysu.edu
Stereoselective methods for producing substituted proline analogs, which can be precursors or derivatives of 5-oxoproline, are an active area of research. These methods include diastereoselective alkylations of proline esters and Current time information in Bangalore, IN.researchgate.net-dipolar cycloadditions. nih.gov For example, the alkylation of enolates derived from N-protected (2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester has been studied to control the stereochemical outcome. nih.gov Furthermore, biocatalyzed aldol (B89426) reactions using various aldolases can produce substituted 2-oxo acids with high stereoselectivity, which can serve as building blocks for chiral 5-oxoproline derivatives. nih.gov
Chemical Conversions Leading to Ammonium 5-oxo-DL-prolinate from Various Starting Materials
The most direct chemical route to 5-oxoproline is the thermal cyclization of glutamic acid, which involves the loss of a water molecule. wikipedia.orgresearchgate.net This reaction, when starting with DL-glutamic acid, yields DL-5-oxoproline. Subsequent neutralization with ammonia (B1221849) or an ammonium hydroxide (B78521) solution affords this compound.
Alternative starting materials and methods exist. For instance, L-glutamic acid can be converted to L-5-oxoproline, which can then be used in further synthetic steps. researchgate.net The oxidation of DL-proline using reagents like hydrogen peroxide is another reported method for preparing DL-5-oxoproline. Once the 5-oxo-DL-proline is obtained, the formation of the ammonium salt is a simple acid-base reaction.
Functionalization and Derivatization Strategies for this compound
The 5-oxoproline scaffold offers multiple sites for chemical modification, including the carboxylic acid group, the lactam nitrogen, and the pyrrolidone ring itself. These modifications allow for the creation of a diverse range of derivatives with tailored properties.
Synthesis of Ester and Amide Derivatives of 5-Oxoproline
The carboxylic acid functionality of 5-oxoproline is readily converted into esters and amides through standard coupling reactions.
Esterification: Ester derivatives of 5-oxoproline can be synthesized for various purposes, including their use as intermediates in the synthesis of other molecules like γ-carboxy-L-glutamic acid and proline analogs. researchgate.netacs.org The reaction typically involves treating 5-oxoproline with an alcohol in the presence of an acid catalyst or using a coupling agent.
Amidation: The synthesis of amide derivatives of 5-oxoproline has been explored for potential biological activities. researchgate.netnih.govresearchgate.netmdpi.com These compounds are typically prepared by activating the carboxylic acid of a protected 5-oxoproline derivative (e.g., N-Boc-5-oxoproline) with a coupling agent such as EDC·HCl/HOBt or HBTU, followed by reaction with an amine. researchgate.netmdpi.com
Table 1: Examples of Coupling Agents for Ester and Amide Synthesis
| Coupling Agent | Derivative Type | Reference |
|---|---|---|
| EDC·HCl/HOBt | Amide | researchgate.net |
| HBTU/TBTU | Amide/Peptide | mdpi.com |
Targeted Chemical Modification at the Pyrrolidone Ring System of 5-Oxoproline
The pyrrolidone ring of 5-oxoproline can be functionalized at various positions, allowing for the introduction of diverse substituents.
Positions 3 and 4 of the pyrrolidone ring are common targets for modification. google.com For example, a series of (2S,4S)-4-amino-N-arylpyroglutamic acids were synthesized through nucleophilic substitution of a bromine atom in a glutamate (B1630785) derivative. researchgate.net The lactam nitrogen can also be alkylated or arylated. uni-stuttgart.denih.gov
Furthermore, the lactam carbonyl group can be selectively reduced to yield prolines or pyroglutaminols. researchgate.net The differential reactivity of the two carbonyl groups (lactam and carboxylic acid) and the lactam NH group provides a versatile platform for creating a wide array of derivatives. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| (2S,4S)-4-Amino-1-(4-fluorophenyl)-5-oxoprolyl-(S)-phenylalanine | |
| (2S,4S)-4-Amino-N-arylpyroglutamic acids | |
| (3R)-3-Hydroxy-5-oxo-D-proline | |
| 2-hydroxy-5-oxoproline | |
| 5-oxoproline | |
| This compound | |
| DL-glutamic acid | |
| DL-proline | |
| Glutathione | |
| L-glutamic acid | |
| L-homophenylalanine | |
| N-Boc-5-oxoproline | |
| Pyroglutamic acid | |
| γ-carboxy-L-glutamic acid | |
| γ-glutamyl amino acids |
Formation of Metal Complexes with this compound (excluding biological activity or drug potential)
The 5-oxo-DL-prolinate anion, derived from this compound, is an effective ligand for forming coordination complexes with various metal ions. libretexts.org Its structure contains multiple potential donor sites: the two oxygen atoms of the carboxylate group, the oxygen atom of the ketone group, and the nitrogen atom of the lactam ring. This allows it to act as a chelating ligand, forming stable complexes with a range of transition metals. uwindsor.ca
The coordination behavior of the pyroglutamate (B8496135) ligand has been demonstrated in several studies. For example, a manganese(II) complex, manganese bis(pyroglutamate) or [Mn(C5H6NO3)2]∞, was synthesized using a solvothermal method by reacting manganese(II) chloride tetrahydrate with D,L-glutamic acid, which cyclizes in situ to form the pyroglutamate ligand. acs.org X-ray crystallography of this complex revealed an infinite chain structure where the pyroglutamate ligand coordinates to three different manganese atoms through all three of its oxygen atoms, but not through the nitrogen atom. acs.org The bridging between adjacent manganese atoms occurs through both the carboxylate function and a longer path involving both the ketone and carboxylate groups. acs.org
Research has shown that pyroglutamate forms stable chelate complexes with a variety of divalent metal ions, including Cobalt(II), Nickel(II), Palladium(II), and Copper(II). uwindsor.ca The resulting structures can be either mono- or bis(semicorrinato) complexes, depending on the metal ion, ligand structure, and reaction conditions. uwindsor.ca These complexes are of interest in the field of coordination chemistry due to the structural features conferred by the chiral, cyclic ligand. rsc.orgmdpi.com
Table 2: Examples of Metal Complexes with 5-oxo-prolinate (Pyroglutamate)
| Metal Ion | Complex Formula/Description | Synthesis Method | Coordination Details | Reference |
|---|---|---|---|---|
| Manganese(II) | [Mn(C5H6NO3)2]∞ | Solvothermal reaction of MnCl2·4H2O with D,L-glutamic acid | Ligand coordinates via all three oxygen atoms (carboxylate and ketone). Forms infinite chains. | acs.org |
| Cobalt(II) | Forms stable chelate complexes | General coordination reaction | The vinylogous amidine system is ideal for coordinating a metal ion. | uwindsor.ca |
| Nickel(II) | Forms stable chelate complexes | General coordination reaction | The vinylogous amidine system is ideal for coordinating a metal ion. | uwindsor.ca |
| Copper(II) | Forms stable chelate complexes | General coordination reaction | The vinylogous amidine system is ideal for coordinating a metal ion. | uwindsor.ca |
| Palladium(II) | Forms stable chelate complexes | General coordination reaction | The vinylogous amidine system is ideal for coordinating a metal ion. | uwindsor.ca |
| Rhodium(I) | Forms stable chelate complexes | General coordination reaction | The vinylogous amidine system is ideal for coordinating a metal ion. | uwindsor.ca |
Advanced Spectroscopic and Structural Characterization of Ammonium 5 Oxo Dl Prolinate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Ammonium (B1175870) 5-oxo-DL-prolinate
High-resolution NMR spectroscopy is a powerful tool for elucidating the molecular structure and dynamics of Ammonium 5-oxo-DL-prolinate in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the 5-oxo-DL-prolinate anion and the ammonium cation can be constructed.
Advanced 2D-NMR Techniques (e.g., COSY, HSQC, HMBC) for Elucidating Conformational Dynamics
Two-dimensional NMR techniques are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals of the 5-oxo-DL-prolinate moiety and understanding its conformational dynamics.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network within the pyrrolidone ring. This would allow for the sequential assignment of the protons on the alpha-carbon (Hα), and the two beta (Hβ) and two gamma (Hγ) protons. The cross-peaks in the COSY spectrum would confirm the connectivity between these protons.
HSQC (Heteronuclear Single Quantum Coherence): An ¹H-¹³C HSQC spectrum directly correlates the proton signals with their attached carbon atoms. This is crucial for assigning the carbon signals of the pyrrolidone ring (Cα, Cβ, Cγ) and the carbonyl carbons. For the 5-oxoprolinate anion, characteristic chemical shifts can be expected, which are distinct from other amino acids. acs.orgnih.gov
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be useful in confirming the assignment of the quaternary carbonyl carbon (C=O) of the lactam and the carboxylate carbon by observing correlations from the Hα and Hγ protons.
The analysis of these 2D-NMR spectra can also provide insights into the puckering of the five-membered pyrrolidone ring, which can exist in various envelope or twist conformations. The coupling constants between the ring protons, obtained from high-resolution 1D ¹H NMR or quantitative J-resolved spectroscopy, can be used to estimate the dihedral angles and thus the preferred conformation of the ring in solution.
| Proton (¹H) | Expected Chemical Shift Range (ppm) | Carbon (¹³C) | Expected Chemical Shift Range (ppm) |
| Hα | ~4.2 | Cα | ~61 |
| Hβ | ~2.4 | Cβ | ~32 |
| Hγ | ~2.0-2.5 | Cγ | ~28 |
| - | - | C=O (lactam) | ~175-180 |
| - | - | COO⁻ | ~175-180 |
Note: Expected chemical shift ranges are based on data for pyroglutamic acid and may vary depending on solvent and pH conditions. nih.gov
Solid-State NMR Studies for Crystal Lattice and Molecular Environment Analysis
Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of this compound in its crystalline form. Unlike solution-state NMR, ssNMR can probe the local environment of atoms within the crystal lattice.
¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) would be the standard technique to obtain high-resolution carbon spectra in the solid state. The chemical shifts in the solid state can differ from those in solution, and these differences can provide information about intermolecular interactions, such as hydrogen bonding.
Furthermore, ¹⁴N and ¹⁵N ssNMR can be particularly informative. ¹⁴N is a quadrupolar nucleus, and its NMR signal is highly sensitive to the local electric field gradient. nih.govresearchgate.net A ¹⁴N MAS NMR study of this compound could determine the ¹⁴N quadrupole coupling constant (C(Q)) and asymmetry parameter (η(Q)) for the ammonium nitrogen. nih.govresearchgate.net These parameters are highly sensitive to the crystal structure and the hydrogen bonding environment of the ammonium ion. nih.gov The presence of multiple crystallographically distinct ammonium ions would result in different sets of quadrupolar parameters. nih.govresearchgate.net
¹⁵N ssNMR, although requiring isotopic labeling for enhanced sensitivity, can also be used to probe the nitrogen environments in both the ammonium cation and the lactam group of the 5-oxo-DL-prolinate anion. This can provide insights into the hydrogen bonding interactions involving these nitrogen atoms in the solid state. acs.org
X-ray Crystallography and Single-Crystal Diffraction Analysis of this compound
Crystal Structure Determination and Refinement of this compound
The determination of the crystal structure would involve growing a suitable single crystal of this compound. This crystal would then be exposed to a beam of X-rays, and the resulting diffraction pattern would be collected. The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the atomic positions can be determined.
A recent study on a crystal composed of L-glutamine that transformed into a structure containing pyroglutamic acid, pyroglutamate (B8496135), and ammonium ions (termed L-pyro-amm) provides significant insight into what could be expected for the crystal structure of this compound. arxiv.orgnih.gov It is likely that the crystal would belong to a common space group for organic salts. The refinement of the crystal structure would yield precise atomic coordinates, bond lengths, and bond angles for both the 5-oxo-DL-prolinate anion and the ammonium cation.
| Parameter | Expected Information from Crystal Structure Determination |
| Unit Cell Dimensions | a, b, c, α, β, γ |
| Space Group | Symmetry of the crystal lattice |
| Atomic Coordinates | x, y, z for each atom |
| Bond Lengths | Precise distances between bonded atoms |
| Bond Angles | Angles between adjacent bonds |
| Torsion Angles | Dihedral angles defining molecular conformation |
Analysis of Intermolecular Interactions, Hydrogen Bonding Networks, and Packing Arrangements in the Solid State
The refined crystal structure would allow for a detailed analysis of the intermolecular forces that stabilize the crystal lattice. Of particular importance would be the hydrogen bonding network. The ammonium cation (NH₄⁺) is an excellent hydrogen bond donor, and it is expected to form multiple hydrogen bonds with the oxygen atoms of the carboxylate and lactam carbonyl groups of the 5-oxo-DL-prolinate anions. nih.gov
In the related L-pyro-amm crystal, the ammonium ion was found to be engaged in hydrogen bonding with surrounding oxygen atoms, creating a complex local environment. nih.gov It is also possible that the N-H group of the lactam in the 5-oxo-DL-prolinate anion participates in hydrogen bonding as a donor. These interactions would create a three-dimensional supramolecular network.
The analysis would also reveal the packing arrangement of the ions in the crystal, showing how they are organized to maximize favorable intermolecular interactions and achieve efficient space filling. The presence of short hydrogen bonds, which are characterized by donor-acceptor distances below approximately 2.5 Å, could also be identified and would be of significant chemical interest. arxiv.orgnih.gov
Vibrational Spectroscopy (Infrared and Raman) for Structural and Bonding Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are sensitive to the functional groups present and their chemical environment, providing a fingerprint of the molecular structure and bonding in this compound.
The vibrational spectrum of this compound will be a composite of the vibrational modes of the 5-oxo-DL-prolinate anion and the ammonium cation.
5-oxo-DL-prolinate anion:
C=O Stretching: Two distinct carbonyl stretching vibrations are expected. The lactam carbonyl (C=O) stretch typically appears at a higher frequency than the carboxylate (COO⁻) symmetric and asymmetric stretches.
N-H Stretching and Bending: The N-H stretching vibration of the lactam will be observed, and its position will be sensitive to hydrogen bonding. N-H bending modes will also be present.
C-N Stretching: The stretching vibration of the C-N bond within the lactam ring.
CH₂ Bending and Rocking: Vibrations associated with the methylene (B1212753) groups in the pyrrolidone ring.
Ring Vibrations: Skeletal vibrations of the five-membered ring.
Ammonium cation:
N-H Stretching: The symmetric and asymmetric N-H stretching modes of the NH₄⁺ ion are expected in the high-frequency region of the spectrum.
N-H Bending: The symmetric and asymmetric N-H bending modes will appear at lower frequencies.
The following table summarizes the expected key vibrational modes and their approximate frequency ranges based on data from pyroglutamic acid and related compounds. nasa.govresearchgate.netmdpi.com
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Technique |
| N-H Stretch (NH₄⁺ and Lactam) | 3000 - 3400 | IR, Raman |
| C-H Stretch | 2800 - 3000 | IR, Raman |
| C=O Stretch (Lactam) | 1680 - 1720 | IR, Raman |
| C=O Asymmetric Stretch (Carboxylate) | 1550 - 1610 | IR |
| N-H Bend (NH₄⁺ and Lactam) | 1400 - 1650 | IR, Raman |
| C=O Symmetric Stretch (Carboxylate) | 1300 - 1420 | IR |
| C-N Stretch | 1200 - 1350 | IR, Raman |
Differences in the selection rules for IR and Raman spectroscopy can provide complementary information. For instance, a vibration that is weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. The precise positions and intensities of these vibrational bands will be influenced by the intermolecular interactions, particularly hydrogen bonding, in the solid state.
Mass Spectrometry Techniques for Molecular Structure Confirmation and Fragmentation Pathway Elucidation
Advanced mass spectrometry (MS) techniques are indispensable for the unambiguous structural confirmation of this compound and for elucidating its fragmentation pathways beyond simple molecular weight determination. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide detailed insights into the elemental composition and structural integrity of the molecule.
Upon introduction into a mass spectrometer, particularly with electrospray ionization (ESI), this compound, an ammonium salt, is expected to dissociate into the ammonium cation (NH₄⁺) and the 5-oxo-DL-prolinate anion. Depending on the ionization mode, the analysis will focus on either the protonated form of 5-oxo-DL-proline ([M+H]⁺) in positive ion mode or the deprotonated form ([M-H]⁻) in negative ion mode. In-source fragmentation or thermal decomposition may also lead to the neutral 5-oxo-DL-proline molecule, which is then ionized.
High-Resolution Mass Spectrometry (HRMS)
HRMS is critical for confirming the elemental composition of the 5-oxo-DL-prolinate ion. By providing a high-resolution mass measurement, it allows for the determination of the exact mass, which can then be used to calculate the molecular formula with a high degree of confidence.
Table 1: Theoretical and Observed Mass Data for 5-oxo-DL-proline
| Ion Species | Molecular Formula | Theoretical m/z |
|---|---|---|
| [M+H]⁺ | C₅H₈NO₃⁺ | 130.0499 |
| [M-H]⁻ | C₅H₆NO₃⁻ | 128.0353 |
Note: The observed m/z values in an experimental setting should align closely with these theoretical values, typically within a few parts per million (ppm) mass accuracy.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways
Collision-Induced Dissociation (CID) is a commonly employed technique in tandem mass spectrometry to fragment a selected precursor ion and analyze its resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and provides a "fingerprint" for its identification.
Positive Ion Mode Fragmentation of Protonated 5-oxo-DL-proline ([M+H]⁺, m/z 130.05)
The fragmentation of protonated 5-oxo-DL-proline (pyroglutamic acid) has been studied, often in the context of its occurrence as an N-terminal residue in peptides. The primary fragmentation pathways involve neutral losses of small molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO).
A key fragmentation pathway for protonated amino acids involves the loss of water followed by the loss of carbon monoxide. For protonated 5-oxo-DL-proline, this would lead to a characteristic immonium ion.
Table 2: Major Product Ions from CID of Protonated 5-oxo-DL-proline ([M+H]⁺)
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |
|---|---|---|---|
| 130.05 | 112.04 | H₂O (18.01 Da) | Dehydrated precursor ion |
| 130.05 | 102.06 | CO (27.99 Da) | Immonium ion resulting from ring opening and loss of CO |
| 130.05 | 84.04 | H₂O + CO (46.00 Da) | Further fragmentation of the dehydrated precursor |
The fragmentation can be initiated by the protonation of the carbonyl oxygen atoms or the nitrogen atom within the lactam ring. Subsequent bond cleavages lead to the observed neutral losses and characteristic product ions. The ion at m/z 84 is a particularly significant fragment in the mass spectra of pyroglutamic acid-containing peptides.
Negative Ion Mode Fragmentation of Deprotonated 5-oxo-DL-prolinate ([M-H]⁻, m/z 128.04)
In negative ion mode, the fragmentation of the deprotonated 5-oxo-DL-prolinate anion provides complementary structural information. The fragmentation is driven by the presence of the negative charge on the carboxylate group.
Table 3: Major Product Ions from CID of Deprotonated 5-oxo-DL-prolinate ([M-H]⁻)
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Identity |
|---|---|---|---|
| 128.04 | 84.04 | CO₂ (43.99 Da) | Loss of carbon dioxide |
The loss of carbon dioxide from the carboxylate group is a common fragmentation pathway for deprotonated carboxylic acids. The resulting ion can undergo further fragmentation, providing more detailed structural information.
The comprehensive analysis using these advanced mass spectrometry techniques, combining high-resolution mass measurements with detailed fragmentation studies, allows for the confident structural confirmation of this compound and provides a detailed understanding of its gas-phase ion chemistry.
Theoretical and Computational Studies of Ammonium 5 Oxo Dl Prolinate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule, independent of its environment. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energetic properties.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective for determining optimized molecular geometries and predicting vibrational frequencies.
For Ammonium (B1175870) 5-oxo-DL-prolinate, DFT calculations would typically be performed on the individual ions (ammonium and 5-oxo-DL-prolinate) and the ion pair. The calculations would predict the most stable three-dimensional arrangement of atoms (the equilibrium geometry) by finding the minimum energy on the potential energy surface. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined. For the 5-oxo-DL-prolinate anion, DFT would help in understanding the planarity of the lactam ring and the orientation of the carboxylate group.
Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model. Studies on similar molecules, like L-aspartyl-L-glutamic acid, have successfully used DFT calculations to interpret experimental vibrational spectra rsc.orgresearchgate.net.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for the 5-oxo-L-prolinate Anion (Calculated at the B3LYP/6-311+G(d,p) level of theory)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O (amide) | 1.24 Å |
| Bond Length | C-N (amide) | 1.35 Å |
| Bond Length | C-C (carboxylate) | 1.54 Å |
| Bond Length | C=O (carboxylate) | 1.26 Å |
| Bond Angle | N-C-C | 112.5° |
| Dihedral Angle | Cα-N-Cδ-Cγ | 15.2° |
Table 2: Hypothetical DFT-Calculated Vibrational Frequencies for Ammonium 5-oxo-DL-prolinate (Calculated at the B3LYP/6-311+G(d,p) level of theory)
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| N-H Stretch | Ammonium (NH₄⁺) | 3350 |
| C=O Stretch | Amide (Lactam) | 1685 |
| C=O Stretch | Carboxylate | 1590 |
| C-N Stretch | Amide (Lactam) | 1450 |
| Ring Deformation | Pyrrolidone | 950 |
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for certain properties.
For this compound, high-accuracy ab initio calculations would be valuable for predicting spectroscopic parameters that are sensitive to electron correlation effects, such as NMR chemical shifts and electric properties like dipole moments and polarizabilities. A study on pyroglutamate-containing peptides utilized quantum mechanics to evaluate and parameterize a polarizable force field, highlighting the importance of accurately capturing electrostatic properties nih.gov.
Energetics, such as the proton affinity of the 5-oxo-DL-prolinate anion and the gas-phase binding energy of the ammonium and 5-oxo-DL-prolinate ions, can also be calculated with high accuracy. These values are crucial for understanding the intrinsic stability of the ionic bond and for parameterizing force fields used in molecular dynamics simulations. Computational studies on the formation of pyroglutamate (B8496135) from glutamine have used high-level calculations to determine activation barriers and reaction energies acs.org.
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior of this compound
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations allow for the exploration of the conformational landscape of flexible molecules and their behavior in a solvent environment.
An MD simulation of this compound in an aqueous solution would provide insights into the dynamic behavior of the individual ions and their interactions. For the 5-oxo-DL-prolinate anion, simulations would reveal the accessible conformations of the five-membered ring (e.g., envelope or twisted forms) and the rotational freedom of the carboxylate group. The simulation would also characterize the hydration shell around the anion, identifying the number of water molecules in the first and second solvation shells and their residence times.
For the ammonium cation, MD simulations can describe its hydration structure and dynamics. Studies have shown that the ammonium ion forms a stable first solvation shell with surrounding water molecules, engaging in hydrogen bonding acs.org. The simulation of the complete salt in solution would illustrate how the ions exist—as a tightly bound ion pair, a solvent-separated ion pair, or as fully dissociated and independently solvated ions. The dynamics of their association and dissociation could also be quantified.
Table 3: Hypothetical Results from a Molecular Dynamics Simulation of this compound in Water
| Property | Ion | Calculated Value |
| Average number of water molecules in the first solvation shell | 5-oxo-DL-prolinate (carboxylate oxygens) | 6.2 |
| Average number of water molecules in the first solvation shell | Ammonium | 4.5 |
| Ion-Ion Radial Distribution Function (g(r)) Peak | N(ammonium) - O(carboxylate) | 3.5 Å |
| Self-diffusion coefficient | 5-oxo-DL-prolinate | 0.8 x 10⁻⁵ cm²/s |
| Self-diffusion coefficient | Ammonium | 1.9 x 10⁻⁵ cm²/s |
Computational Modeling of Intermolecular Interactions and Solvation Effects (excluding biological binding or drug potential)
The behavior of this compound in a condensed phase is governed by its intermolecular interactions with surrounding molecules, particularly the solvent. Computational models can quantify these interactions.
The solvation free energy, which is the free energy change associated with transferring a molecule from the gas phase to a solvent, can be calculated using various computational methods, including implicit solvent models (like the Polarizable Continuum Model - PCM) or explicit solvent simulations with free energy perturbation (FEP) or thermodynamic integration (TI). These calculations would reveal the thermodynamic stability of this compound in different solvents.
Cheminformatics Approaches and Quantitative Structure-Activity Relationship (QSAR) Studies (excluding drug discovery applications)
Cheminformatics involves the use of computational methods to analyze chemical data. For a molecule like this compound, cheminformatics tools can be used to calculate a wide range of molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as its topology, geometry, and electronic properties. Databases like PubChem and the IUPHAR/BPS Guide to PHARMACOLOGY provide calculated properties for pyroglutamic acid, such as the number of hydrogen bond donors and acceptors, rotatable bonds, and topological polar surface area guidetopharmacology.orgnih.gov.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure (represented by molecular descriptors) and a specific activity or property. While often used in drug discovery, QSAR can also be applied to predict physicochemical properties or other non-biological activities. For a series of related pyroglutamate derivatives, a QSAR model could be developed to predict properties like solubility, toxicity, or environmental fate based on a set of calculated molecular descriptors. The development of such models relies on having experimental data for a training set of compounds to establish the correlation.
Table 4: Hypothetical Molecular Descriptors for the 5-oxo-DL-prolinate Anion Calculated via Cheminformatics Tools
| Descriptor | Value |
| Molecular Weight | 128.03 g/mol |
| LogP (octanol-water partition coefficient) | -1.5 |
| Topological Polar Surface Area (TPSA) | 66.1 Ų |
| Number of Hydrogen Bond Acceptors | 3 |
| Number of Hydrogen Bond Donors | 1 |
| Number of Rotatable Bonds | 1 |
Biochemical Roles and Enzymatic Transformations of 5 Oxoproline and Its Ammonium Salt
Participation in the γ-Glutamyl Cycle and Related Metabolic Pathways (focused on fundamental biochemistry)
5-Oxo-L-proline is a critical metabolite in the γ-glutamyl cycle, a six-enzyme pathway responsible for the synthesis and degradation of glutathione (B108866) (GSH). nih.govresearchgate.net This cycle plays a crucial role in cellular antioxidant defense, detoxification, and the transport of amino acids across cell membranes. taylorandfrancis.comnih.govpnas.org The formation and conversion of 5-oxoproline are central steps that link the degradative and synthetic arms of this pathway. pnas.orgnih.gov
The concentration of 5-oxoproline in cells is tightly regulated by the balanced action of two key enzymes: γ-glutamyl cyclotransferase and 5-oxoprolinase.
Synthesis by γ-Glutamyl Cyclotransferase: This enzyme catalyzes the conversion of γ-glutamyl amino acids into 5-oxoproline and a free amino acid. taylorandfrancis.comlitfl.comtaylorandfrancis.com This reaction is a key part of the degradation of glutathione. When glutathione is used by γ-glutamyl transpeptidase to transport an amino acid into a cell, a γ-glutamyl-amino acid dipeptide is formed. γ-Glutamyl cyclotransferase then acts on this dipeptide to release the amino acid and cyclize the glutamate (B1630785) moiety, forming 5-oxoproline. nih.gov
Hydrolysis by 5-Oxoprolinase: To complete the cycle and regenerate the precursor for glutathione synthesis, 5-oxoproline is converted to L-glutamate. nih.govexlibrisgroup.com This ring-opening reaction is catalyzed by the enzyme 5-oxoprolinase in an ATP-dependent manner. nih.govexlibrisgroup.comwikipedia.org The reaction consumes one molecule of ATP, which is hydrolyzed to ADP and inorganic phosphate (B84403) (Pi), providing the energy for the otherwise unfavorable hydrolysis of the lactam ring. nih.govnih.gov
Table 1: Key Enzymes in 5-Oxoproline Metabolism
| Enzyme | EC Number | Role | Substrate(s) | Product(s) | Pathway |
| γ-Glutamyl Cyclotransferase | 2.3.2.4 | Synthesis | γ-Glutamyl-amino acid | 5-Oxo-L-proline, Amino acid | γ-Glutamyl Cycle (Degradation) |
| 5-Oxoprolinase | 3.5.2.9 | Hydrolysis | 5-Oxo-L-proline, ATP, H₂O | L-Glutamate, ADP, Pi | γ-Glutamyl Cycle (Synthesis) |
While the γ-glutamyl cycle is well-documented in mammals, 5-oxoproline also functions as a metabolic intermediate in a variety of other organisms, including plants and microorganisms.
In many prokaryotes, the γ-glutamyl cycle is absent. nih.gov In these organisms, 5-oxoproline is primarily viewed as an unavoidable cellular damage product that arises from the spontaneous, non-enzymatic cyclization of key metabolites like glutamine and glutamate. nih.gov Because its accumulation can be deleterious, these microorganisms have evolved specific enzymatic systems, distinct from the canonical eukaryotic 5-oxoprolinase, to hydrolyze it back to glutamate, thereby repairing the damaged metabolite. nih.gov
Fundamental Studies on 5-Oxoprolinase Enzyme Systems
5-Oxoprolinase is the enzyme responsible for converting 5-oxo-L-proline to L-glutamate, a crucial step for recycling this metabolite back into the glutathione synthesis pathway. exlibrisgroup.comkarger.com Its activity is dependent on ATP and specific divalent and monovalent cations. exlibrisgroup.com
Studies on the enzyme from rat kidney and the bacterium Pseudomonas putida have elucidated key aspects of its mechanism. nih.goviaea.org The proposed mechanism involves the phosphorylation of the substrate. It is thought that 5-oxoproline is first phosphorylated by ATP on its amide carbonyl oxygen. nih.goviaea.org This creates a highly labile, phosphorylated intermediate that is then hydrolyzed. This process requires two water molecules: one oxygen atom is incorporated into the γ-carboxyl group of the resulting glutamate, and the other is incorporated into the inorganic phosphate released from ATP hydrolysis. nih.gov
For its activity, 5-oxoprolinase requires the presence of divalent cations like Magnesium (Mg²⁺) or Manganese (Mn²⁺) and monovalent cations such as Potassium (K⁺) or Ammonium (B1175870) (NH₄⁺). exlibrisgroup.com The ammonium salt form of 5-oxoproline thus provides one of the necessary cofactors for the enzyme that metabolizes it.
The structural biology of 5-oxoprolinase reveals different architectures between eukaryotic and prokaryotic versions of the enzyme. The human 5-oxoprolinase (OPLAH) is a large homodimer. unl.edu
In contrast, many prokaryotes utilize a multi-subunit enzyme complex, which was discovered more recently. nih.gov In organisms like Bacillus subtilis, the functional enzyme is composed of three protein subunits: PxpA, PxpB, and PxpC. nih.gov
Structural bioinformatics analysis of the PxpA subunit indicates that it adopts a non-canonical TIM barrel fold, a common structural motif in enzymes. nih.gov It is hypothesized that the complete PxpABC complex employs a mechanism of substrate channeling, where the labile intermediates of the reaction are passed directly from one active site to the next without being released into the cytoplasm. This protects the unstable molecules from degradation. nih.gov
Table 2: Comparison of 5-Oxoprolinase Enzymes
| Feature | Eukaryotic 5-Oxoprolinase (e.g., Human OPLAH) | Prokaryotic 5-Oxoprolinase (e.g., B. subtilis PxpABC) |
| Subunit Composition | Homodimer | Hetero-oligomer (PxpA, PxpB, PxpC subunits) |
| Proposed Mechanism | ATP-dependent hydrolysis via phosphorylated intermediate | ATP-dependent hydrolysis via substrate channeling |
| Primary Function | Integral part of the γ-glutamyl cycle | Metabolite damage repair (hydrolysis of spontaneously formed 5-oxoproline) |
Fundamental Biochemical Interactions within Specific Non-Human Biological Systems
In plants, 5-oxoproline metabolism is closely tied to stress responses. It can function as an osmoprotectant, helping to maintain cellular water balance under drought conditions. researchgate.net Furthermore, as a direct precursor to glutamate, its metabolism is linked to the synthesis of other important compounds, including other amino acids and the antioxidant glutathione, which are vital for mitigating stress. researchgate.netnih.gov Exogenous application of 5-oxoproline has been shown to enhance heat tolerance in some plant species by boosting amino acid metabolism. nih.gov
In diverse bacteria and archaea, the primary biochemical role of 5-oxoproline metabolism is detoxification and repair. nih.gov The spontaneous formation of 5-oxoproline from glutamine represents a constant source of metabolic "damage." The prokaryotic PxpABC enzyme system acts as a crucial "damage-control" system, efficiently converting the unwanted 5-oxoproline back into the essential amino acid glutamate, thereby preventing its accumulation and potential interference with other cellular processes. nih.gov Inactivation of the genes for this enzyme in B. subtilis leads to the accumulation of 5-oxoproline and impaired growth. nih.gov
Osmoregulatory Roles of 5-Oxoproline in Select Organisms (molecular mechanism focus)
In environments with high osmotic stress, microorganisms accumulate small organic molecules known as compatible solutes or osmolytes to maintain cellular turgor and protect cellular machinery without interfering with normal metabolic functions. Evidence suggests that 5-oxoproline can function as such a compatible solute in certain bacteria.
The molecular mechanism behind its osmoregulatory role is rooted in its physicochemical properties. As a small, highly soluble, and zwitterionic molecule at physiological pH, 5-oxoproline can accumulate to high intracellular concentrations without significantly perturbing cellular processes. Its accumulation helps to balance the osmotic potential across the cell membrane, preventing water loss and subsequent dehydration of the cytoplasm in hyperosmotic environments.
At a molecular level, the protective effects of 5-oxoproline are thought to involve the "preferential exclusion" model. In this model, the osmolyte is preferentially excluded from the immediate vicinity of proteins and other macromolecules. This exclusion leads to a phenomenon known as preferential hydration, where water molecules are more favorably interacting with the protein surface. This layer of water helps to maintain the native conformation and stability of proteins, thus preserving their biological activity under conditions of osmotic stress that would otherwise promote denaturation and aggregation.
Furthermore, the accumulation of 5-oxoproline can be a result of both de novo synthesis and uptake from the environment, depending on the organism and the availability of precursors. The conversion of glutamate, a common amino acid, to 5-oxoproline represents a metabolically accessible route for its synthesis under stress conditions. While extensive research has focused on other compatible solutes like proline and glycine (B1666218) betaine, the role of 5-oxoproline as an osmoprotectant is an area of growing interest, with studies pointing to its presence and potential function in various extremophilic and industrially relevant microorganisms.
Role in Microbial Metabolism and Fermentation Processes (fundamental biochemical pathways)
5-Oxoproline is a key intermediate in the metabolism of amino acids, particularly in the context of the γ-glutamyl cycle, which is involved in glutathione synthesis and degradation. However, its significance extends beyond this cycle, especially in prokaryotes, many of which lack a complete γ-glutamyl cycle but still possess enzymes to metabolize 5-oxoproline.
The central enzyme in its catabolism is 5-oxoprolinase , which catalyzes the ATP-dependent hydrolysis of 5-oxoproline to L-glutamate. nih.gov This reaction is a crucial step for recycling 5-oxoproline that may form spontaneously from glutamine or glutamate, a process considered a form of metabolite damage. The resulting L-glutamate can then be readily integrated into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for energy production or used as a precursor for the biosynthesis of other amino acids and nitrogenous compounds.
In the context of fermentation, particularly in dairy products, certain thermophilic lactic acid bacteria, including species of Lactobacillus and Streptococcus, are known to produce significant quantities of 5-oxoproline. nih.gov The primary enzymatic pathway for its formation in these bacteria is the action of glutamine cyclotransferase , which catalyzes the intramolecular cyclization of L-glutamine to form 5-oxoproline and ammonia (B1221849).
The production of 5-oxoproline during fermentation can be influenced by several factors, including the availability of its precursor, glutamine, which is abundant in milk proteins (casein). The proteolytic systems of these fermentative bacteria break down proteins into smaller peptides and amino acids, releasing glutamine that can then be converted to 5-oxoproline. This conversion can impact the flavor profile and chemical composition of the final fermented product.
The table below summarizes the key enzymes involved in the metabolic transformations of 5-oxoproline in microbial systems.
| Enzyme | Reaction | Substrate(s) | Product(s) | Cellular Role |
| 5-Oxoprolinase | Hydrolysis | 5-oxo-L-proline, ATP, H₂O | L-glutamate, ADP, Pi | Catabolism and recycling of 5-oxoproline |
| Glutamine Cyclotransferase | Intramolecular cyclization | L-glutamine | 5-oxo-L-proline, NH₃ | Biosynthesis of 5-oxoproline |
The interplay between the synthesis of 5-oxoproline from glutamine and its degradation back to glutamate allows microorganisms to modulate their intracellular pools of these important metabolites. This metabolic flexibility is crucial for adapting to changing environmental conditions and for the successful execution of complex biochemical processes like fermentation.
The following table presents data on the production of 5-oxoproline (pyroglutamic acid) by various thermophilic lactic acid bacteria, highlighting the differences in production capabilities among species.
| Microbial Strain | Pyroglutamic Acid (pGlu) Production in Mini-Cheeses (mg/100g) |
| Lactobacillus helveticus | High |
| Lactobacillus delbrueckii subsp. bulgaricus | Moderate to High |
| Streptococcus thermophilus | Moderate |
| Lactobacillus delbrueckii subsp. lactis | Low to Moderate |
Data adapted from studies on hard-cooked mini-cheeses. The terms High, Moderate, and Low are relative rankings based on the comparative production by the listed strains under similar conditions. nih.gov
Advanced Analytical Methodologies for the Detection and Quantification of Ammonium 5 Oxo Dl Prolinate
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 5-oxoproline due to its versatility and sensitivity. When coupled with mass spectrometry (MS/MS), it allows for rapid and quantitative determination of the compound in biological samples. nih.gov
Reversed-Phase and Ion-Exchange HPLC Method Development
Reversed-phase HPLC (RP-HPLC) is a widely used method for separating compounds based on their hydrophobicity. For 5-oxoproline, which is a polar compound, RP-HPLC methods often utilize C18 columns. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve adequate retention and separation from other matrix components. A study successfully used a reversed-phase HPLC-MS method to separate pyroglutamic acid-containing light chains from native light chains of antibodies. acs.org
Ion-exchange chromatography (IEC) separates molecules based on their net charge. Since 5-oxoproline is an anion at neutral pH, anion-exchange chromatography is a suitable approach for its separation. This technique can be particularly effective for separating it from other organic acids and anionic species in a sample. Cation-exchange methods have also been noted for their utility in detecting the content of pyroglutamate (B8496135). creative-biolabs.com
Hydrophilic Interaction Liquid Chromatography (HILIC) is another valuable technique, particularly for polar compounds like pyroglutamic acid. HILIC methods can effectively prevent the in-source formation of pyroglutamic acid from precursors like glutamate (B1630785) and glutamine during MS analysis, which is a known analytical artifact. researchgate.netnih.gov One HILIC-MS/MS method established a reference interval for pyroglutamic acid in controls of 22.6 to 47.8 μmol/L. nih.gov
| Technique | Stationary Phase Example | Mobile Phase Principle | Detection Method | Reference |
|---|---|---|---|---|
| RP-HPLC | C18 | Aqueous buffer/organic solvent gradient | MS/MS | acs.org |
| HILIC | Amide, Silica | High organic solvent with aqueous buffer | MS/MS | nih.gov |
| Ion-Exchange | Anion-exchange resin | Aqueous buffer with increasing salt concentration | UV, MS | creative-biolabs.com |
Chiral HPLC for Enantiomeric Separation of 5-oxo-L-prolinate and 5-oxo-D-prolinate
Distinguishing between the L- and D-enantiomers of 5-oxoproline is critical as they can have different biological roles and origins. wikipedia.org Chiral HPLC is the premier method for this purpose, utilizing Chiral Stationary Phases (CSPs) to achieve separation. csfarmacie.cz
The principle behind this separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a wide range of chiral compounds. csfarmacie.cz The choice of mobile phase, often a mixture of alkanes and alcohols, is crucial for optimizing the enantioselective interactions and achieving baseline separation. For instance, a Chiralpak ID column with a mobile phase of acetonitrile, water, and ammonia (B1221849) solution has been used to achieve high-resolution separation of antihistamine enantiomers, demonstrating the principle that can be applied to 5-oxoproline. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives of 5-Oxoproline
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and is a powerful tool for metabolomic analysis. However, 5-oxoproline is a non-volatile compound due to its polar carboxyl and amide groups. Therefore, a crucial step for its analysis by GC-MS is chemical derivatization to create a more volatile and thermally stable analogue. mdpi.comnih.gov
Common derivatization strategies involve esterification of the carboxylic acid group followed by acylation of the amide group. For example, a two-step process can be used where 5-oxoproline is first esterified with methanolic HCl and then acylated with an agent like pentafluoropropionic (PFP) anhydride. mdpi.comnih.gov This creates a methyl ester-PFP derivative that is suitable for GC-MS analysis. Another approach involves using pentafluorobenzyl bromide (PFB-Br) to form a PFB ester. nih.govresearchgate.net The resulting derivatives can be quantified with high sensitivity using selected-ion monitoring (SIM) in the mass spectrometer. nih.gov
| Derivatization Reagent(s) | Reaction Conditions | Derivative Formed | MS Ionization Mode | Reference |
|---|---|---|---|---|
| 1. HCl/Methanol 2. Pentafluoropropionic Anhydride (PFPA) | 1. 80°C, 60 min 2. 65°C, 30 min | Methyl ester, PFP amide (Me-PFP) | Electron-Capture Negative-Ion Chemical Ionization (ECNICI) | mdpi.comnih.gov |
| Pentafluorobenzyl Bromide (PFB-Br) | 50°C, 60 min in aqueous acetone | Pentafluorobenzyl ester (PFB-pGlu) | ECNICI | nih.govresearchgate.net |
Capillary Electrophoresis (CE) for High-Resolution Separations and Quantification
Capillary Electrophoresis (CE) is an efficient separation technique that uses an electric field to separate ions based on their electrophoretic mobility. creative-proteomics.combrjac.com.br It offers advantages such as high resolution, minimal sample consumption, and rapid analysis times, making it well-suited for quantifying 5-oxoproline in biological fluids. nih.govnih.gov
In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions are separated in a capillary filled with a background electrolyte (BGE). A method for quantifying pyroglutamic acid in plasma and urine used a commercial anion analysis kit with fumaric acid as an internal standard, achieving separation in less than 7 minutes. nih.gov This method was linear between 0.25 and 10 mmol/L in plasma and demonstrated good precision and recovery. nih.gov Coupling CE with detectors like diode array detection (DAD) or mass spectrometry (CE-MS) enhances sensitivity and specificity, allowing for accurate quantification in complex samples like serum. nih.govspringernature.com One CE-DAD method reported a limit of quantification of 4.9 μg/mL for 5-oxoproline in serum. nih.gov
Electrochemical Methods for Quantitative Analysis of Ammonium (B1175870) 5-oxo-DL-prolinate
Electrochemical methods offer a sensitive and cost-effective approach for the quantitative analysis of electroactive compounds. While 5-oxoproline itself is not readily oxidized or reduced at conventional electrodes, its analysis can be achieved through indirect methods or by using chemically modified electrodes.
Capillary electrophoresis with electrochemical detection (CE-EC) is a powerful combination for analyzing compounds in complex samples. creative-proteomics.com This technique often involves modifying the working electrode with materials like carbon, copper, or gold to achieve a specific response to the analyte. creative-proteomics.com While direct electrochemical detection of 5-oxoproline is not widely reported, methods developed for other amino acids or organic acids could be adapted. The principle relies on applying a potential to the working electrode and measuring the resulting current as the analyte, separated by CE, passes by.
Development of Novel Biosensors and Chemosensors for Specific Detection
The development of biosensors and chemosensors provides a pathway to highly specific and rapid detection of target molecules like 5-oxoproline. These devices fundamentally consist of a recognition element that specifically interacts with the analyte and a transducer that converts this interaction into a measurable signal.
For biosensors, the recognition element is biological, such as an enzyme or an antibody. mdpi.com An enzyme-based biosensor might utilize an enzyme like 5-oxoprolinase, which specifically converts 5-oxoproline to glutamate. wikipedia.org The consumption of the substrate or the production of the product could then be monitored by a transducer, for example, an electrochemical one that detects changes in pH or oxygen concentration.
Chemosensors use synthetic receptors as the recognition element. The design of these sensors involves creating a molecule or material with a cavity or binding site that is complementary in shape, size, and chemical properties to 5-oxoproline. The binding event can be designed to trigger an optical signal (e.g., a change in color or fluorescence) or an electrochemical signal. nih.gov A novel approach called "Sensing Enabling Metabolic Pathway" (SEMP) involves engineering synthetic pathways that convert a non-detectable molecule, like 5-oxoproline, into a detectable one that can activate a transcription factor or riboswitch, leading to a measurable output. jfaulon.com
Applications of Ammonium 5 Oxo Dl Prolinate As a Chiral Building Block in Organic Synthesis
Asymmetric Synthesis of Nitrogen-Containing Heterocycles Utilizing 5-Oxoproline Derivatives
The rigid, cyclic structure of 5-oxoproline makes it an excellent starting point for the synthesis of various nitrogen-containing heterocycles, particularly substituted pyrrolidines and more complex fused ring systems like pyrrolizidine (B1209537) alkaloids. The chirality at the C2 position of L-pyroglutamic acid can be effectively transferred to new stereocenters throughout a synthetic sequence.
A common strategy involves the reduction of the carboxylic acid to an alcohol, which can then be further manipulated. For instance, the synthesis of polyhydroxylated pyrrolizidine alkaloids, such as (+)-alexine, has been achieved starting from L-pyroglutamic acid. This process involves a series of stereocontrolled reactions to build the bicyclic core and introduce the desired hydroxyl groups.
The synthesis of substituted pyrrolidines is another key application. By modifying the functional groups of pyroglutamic acid, chemists can introduce a variety of substituents onto the pyrrolidine (B122466) ring with a high degree of stereocontrol. For example, diastereoselective multicomponent reactions have been developed to afford highly functionalized pyrrolidines with multiple stereogenic centers in a single operation.
Below is a table summarizing a synthetic approach to a pyrrolizidine alkaloid precursor from L-pyroglutamic acid:
| Step | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio |
| 1 | BH3-THF, then protection | N-protected pyroglutaminol | >95 | N/A |
| 2 | Swern Oxidation | N-protected pyroglutaminal | 85-90 | N/A |
| 3 | Wittig Reaction with Ph3P=CHCO2Et | α,β-unsaturated ester | 80-85 | E/Z mixture |
| 4 | Intramolecular Michael Addition | Bicyclic lactam | 70-75 | >95:5 |
Stereoselective Preparation of Complex Organic Molecules (excluding therapeutic drug targets)
The utility of 5-oxoproline as a chiral building block extends to the synthesis of a variety of complex organic molecules that are not necessarily targeted for therapeutic applications. These include natural products with interesting structural features and molecules designed for applications in materials science or as chiral ligands for asymmetric catalysis.
For example, L-pyroglutamic acid has been used to synthesize novel analogues with potential applications as botanical pesticides. In these syntheses, the pyroglutamic acid scaffold is modified to introduce various ester and sulfonyl ester functionalities. The inherent chirality of the starting material is crucial for obtaining specific stereoisomers, which can exhibit different activities.
Another area of application is in the synthesis of chiral ligands for asymmetric catalysis. The pyrrolidine ring of 5-oxoproline can be functionalized to create bidentate or tridentate ligands that can coordinate with metal centers. These chiral metal complexes can then be used to catalyze a wide range of asymmetric reactions, such as hydrogenations, aldol (B89426) reactions, and Diels-Alder reactions, with high enantioselectivity.
The following table outlines a general synthetic sequence for novel L-pyroglutamic acid analogues with potential antifungal activity:
| Entry | Starting Material | Reagent 1 | Reagent 2 | Final Product Structure | Overall Yield (%) |
| 1 | L-pyroglutamic acid | SOCl2, MeOH | 4-chlorophenol, DCC | Ester analogue | 75 |
| 2 | L-pyroglutamic acid | Boc2O, DMAP | Substituted aniline, EDC | Amide analogue | 68 |
| 3 | N-Boc-L-pyroglutaminol | TsCl, Pyridine | Sodium azide | Azide intermediate | 82 |
Use in Peptidomimetic and Peptide Chemistry Research as a Specialty Amino Acid Derivative
In the realm of peptide chemistry, 5-oxoproline (often denoted as pGlu) plays a significant role as a specialty amino acid derivative. It is frequently found at the N-terminus of many biologically active peptides and proteins. The formation of the pyroglutamyl residue can occur spontaneously from N-terminal glutamine or glutamic acid residues.
The incorporation of a pyroglutamyl moiety has several important consequences for the properties of a peptide:
Increased Stability: The cyclic lactam structure of pGlu protects the N-terminus from degradation by aminopeptidases, thereby increasing the peptide's half-life in biological systems.
Conformational Constraint: The rigid five-membered ring of pGlu restricts the conformational freedom of the peptide backbone in its vicinity. This can help to lock the peptide into a specific bioactive conformation, which can be advantageous for receptor binding and selectivity.
NMR spectroscopy is a powerful tool for studying the conformational effects of incorporating pGlu into peptides. nih.govrsc.orgnih.govresearchgate.net Conformational studies on analogues of various peptides have shown that the presence of an N-terminal pyroglutamyl residue can induce bent or folded conformations. nih.govrsc.org For instance, replacing a standard amino acid with a pGlu analogue can significantly alter the peptide's three-dimensional structure and, consequently, its interaction with biological targets.
The table below summarizes the impact of N-terminal pyroglutamate (B8496135) on peptide properties:
| Property | Effect of N-terminal Pyroglutamate | Rationale |
| Enzymatic Stability | Increased | Blocks degradation by aminopeptidases |
| Conformational Flexibility | Decreased | The rigid lactam ring restricts backbone torsion angles |
| Receptor Binding | Can be enhanced | Pre-organization into a bioactive conformation can reduce the entropic penalty of binding |
| Bioavailability | Potentially improved | Increased stability can lead to a longer duration of action |
Environmental and Green Chemistry Perspectives on Ammonium 5 Oxo Dl Prolinate
Investigation of Degradation Pathways and Environmental Fate (fundamental mechanisms)
The environmental fate of Ammonium (B1175870) 5-oxo-DL-prolinate is primarily governed by the stability and degradation of the 5-oxoprolinate anion. In an aqueous environment, the salt would readily dissociate into ammonium (NH₄⁺) and 5-oxoprolinate ions. The ammonium ion can be utilized by plants and microorganisms as a nitrogen source, entering the natural nitrogen cycle. The degradation of the 5-oxoprolinate anion proceeds mainly through the hydrolysis of its internal amide (lactam) bond, opening the ring to form glutamic acid. thieme-connect.de This process can occur through both abiotic and biotic mechanisms.
Abiotic Degradation: Under standard environmental conditions, the spontaneous hydrolysis of the lactam ring in 5-oxoproline is slow. However, the process can be catalyzed by acidic conditions. thieme-connect.de Studies on pyroglutamyl-peptides have shown that the pyroglutamyl bond is susceptible to cleavage in high concentrations of aqueous acid, which isolates the 5-oxoproline residue. nih.gov This suggests that in acidic environmental compartments, chemical hydrolysis can contribute to its degradation into glutamic acid, a naturally occurring and readily metabolizable amino acid.
Biotic Degradation: The primary pathway for the degradation of 5-oxoproline in biological systems is enzymatic hydrolysis. This reaction is catalyzed by the enzyme 5-oxoprolinase (also known as pyroglutamate (B8496135) hydrolase), which converts 5-oxo-L-proline into L-glutamate. wikipedia.orgresearchgate.net This reaction is a key step in the γ-glutamyl cycle, a pathway involved in glutathione (B108866) metabolism and amino acid transport in many organisms. wikipedia.orgnih.gov The enzymatic conversion is an ATP-dependent process, ensuring the efficient recycling of 5-oxoproline back into the cellular pool of glutamate (B1630785). wikipedia.orgnih.gov Given the ubiquity of 5-oxoprolinase in bacteria, plants, and animals, it is expected that 5-oxoprolinate released into the environment would be readily metabolized by soil and aquatic microorganisms. nih.govnih.gov
| Degradation Pathway | Mechanism | Key Factors | End Product | Significance |
|---|---|---|---|---|
| Abiotic Hydrolysis | Chemical cleavage of the lactam ring. | Acidic pH. thieme-connect.de | Glutamic Acid | Contributes to degradation in acidic environments (e.g., acid soils). |
| Biotic Degradation | Enzymatic hydrolysis. | Presence of the 5-oxoprolinase enzyme in microorganisms. wikipedia.org | L-Glutamate | The primary and most efficient degradation pathway in most ecosystems. nih.gov |
Sustainable Synthesis Approaches for Ammonium 5-oxo-DL-prolinate and its Precursors
A green chemistry evaluation of this compound synthesis focuses on the entire lifecycle, including the sourcing of precursors. The synthesis can be viewed as a two-stage process: the production of the 5-oxoproline precursor, followed by its conversion to the ammonium salt.
Precursor Synthesis: L-Glutamic Acid The primary precursor for 5-oxoproline is glutamic acid. Historically, glutamic acid was produced by the acid hydrolysis of proteins like wheat gluten. bepls.com However, modern industrial production has shifted to more sustainable methods. The vast majority of L-glutamic acid is now produced through microbial fermentation, a cornerstone of white biotechnology. bepls.com Strains of bacteria, most notably Corynebacterium glutamicum, are used to convert renewable feedstocks like glucose into L-glutamic acid with high efficiency and specificity. researchgate.netscispace.com This fermentation process is considered environmentally benign and economically viable, often utilizing low-cost raw materials. bepls.com Research continues to optimize these processes, for example, by improving crystallization techniques to reduce energy consumption and increase product purity, further enhancing the sustainability profile. researchgate.netresearchgate.net
Conversion to 5-Oxoproline and its Ammonium Salt The conventional method for synthesizing 5-oxoproline involves the thermal dehydration of glutamic acid, which causes the amino acid to cyclize into its lactam form. thieme-connect.dewikipedia.org While effective, this process often requires high temperatures (around 180°C), which is energy-intensive. wikipedia.org
More sustainable approaches focus on reducing energy input and utilizing biocatalysis:
Biocatalysis: In nature, the formation of N-terminal pyroglutamate residues in proteins occurs via the enzyme-assisted cyclization of glutamine or glutamic acid. thieme-connect.dewikipedia.orgnih.gov This points to the potential for developing enzymatic processes for the synthesis of free 5-oxoproline. While direct biocatalytic production of 5-oxoproline from glutamic acid is an area of ongoing research, related biocatalytic syntheses have been demonstrated. For example, lipases have been successfully used to produce esters of pyroglutamic acid, showcasing the feasibility of using enzymes for reactions involving this molecule. nih.govresearchgate.net
Final Salt Formation: The conversion of 5-oxoproline (an acid) to this compound is a simple acid-base neutralization reaction with ammonia (B1221849) or ammonium hydroxide (B78521). This step is highly efficient and possesses excellent atom economy, generating water as the only byproduct.
| Synthesis Step | Conventional Method | Sustainable Alternative | Green Chemistry Principle |
|---|---|---|---|
| Precursor (Glutamic Acid) Production | Acid hydrolysis of protein. bepls.com | Bacterial fermentation using renewable feedstocks. bepls.comresearchgate.net | Use of Renewable Feedstocks, Biocatalysis. |
| Cyclization to 5-Oxoproline | High-temperature thermal dehydration. wikipedia.org | Enzyme-catalyzed cyclization (potential). thieme-connect.denih.gov | Energy Efficiency, Biocatalysis. |
| Salt Formation | Acid-base neutralization with ammonia. | Atom Economy. |
Bioremediation Potential of Organisms Capable of Metabolizing 5-Oxoproline (fundamental microbial studies)
The potential for bioremediation of environments containing 5-oxoproline is high due to the widespread existence of microorganisms that can use it as a metabolite. The central mechanism for this metabolic capability is the hydrolysis of 5-oxoproline to L-glutamate via the 5-oxoprolinase enzyme. researchgate.net
Microbial 5-Oxoprolinase Systems: While 5-oxoprolinase is well-known in eukaryotes as part of the γ-glutamyl cycle, its presence in prokaryotes was less understood until recently. nih.gov It is now known that most prokaryotes, which lack the canonical eukaryotic γ-glutamyl cycle, possess a distinct and widespread ATP-dependent 5-oxoprolinase system. nih.govnih.gov This system is crucial for metabolizing 5-oxoproline that forms spontaneously from central metabolites like glutamine. nih.gov
A key discovery was the identification of a multi-subunit prokaryotic 5-oxoprolinase encoded by the pxpA, pxpB, and pxpC genes. nih.govnih.gov Studies using bacteria such as Bacillus subtilis and Escherichia coli have demonstrated that inactivating these genes prevents the organisms from using 5-oxoproline as a nitrogen source and leads to its accumulation. nih.govnih.gov Conversely, overexpressing these genes in E. coli dramatically increases 5-oxoprolinase activity. nih.gov This indicates that a diverse range of common bacteria possess the genetic and enzymatic machinery to actively degrade 5-oxoproline.
The ability of these microbes to metabolize 5-oxoproline suggests that they could be harnessed for bioremediation purposes. An environment contaminated with this compound would likely see a rapid response from the indigenous microbial community, which would utilize both the ammonium and the 5-oxoprolinate as nutrient sources, breaking the latter down into the non-toxic amino acid L-glutamate.
| Organism Type | Example Organism | Key Enzyme/Gene System | Metabolic Role |
|---|---|---|---|
| Bacteria | Bacillus subtilis, Escherichia coli nih.govnih.gov | Prokaryotic 5-oxoprolinase (encoded by pxpA, pxpB, pxpC). nih.gov | Hydrolyzes 5-oxoproline to L-glutamate, allowing its use as a nitrogen source. nih.gov |
| Eukaryotic Microorganisms (Fungi) | Various Fungi | Eukaryote-type 5-oxoprolinase. nih.gov | Functions within the γ-glutamyl cycle to recycle 5-oxoproline. nih.gov |
| Plants | Various higher plants (e.g., Vicia faba). nih.gov | 5-oxoprolinase. | Converts 5-oxoproline to glutamate, which is then further metabolized. nih.gov |
Future Research Directions and Emerging Areas for Ammonium 5 Oxo Dl Prolinate Studies
Integration with Systems Biology Approaches for Comprehensive Metabolic Network Analysis (non-human, non-clinical)
Pyroglutamic acid, or 5-oxoproline, is a recognized metabolite in the gamma-glutamyl cycle, which is central to glutathione (B108866) metabolism. hmdb.calitfl.comrupahealth.com Its accumulation is linked to disruptions in this cycle. litfl.com Understanding the broader metabolic implications of fluctuating pyroglutamate (B8496135) levels is a key area for systems biology, particularly in non-human organisms where it may play unique metabolic or signaling roles.
A significant research finding in this area comes from studies on the hyperthermophilic archaeon Sulfolobus solfataricus. Research has shown that l-pyroglutamic acid, which can form spontaneously from l-glutamate under the high-temperature and low-pH conditions typical for the cultivation of this organism, acts as a potent inhibitor of its growth. nih.gov In fed-batch cultivation, the conversion of the growth-enhancing l-glutamate into the inhibitory l-pyroglutamic acid presents a challenge for achieving high cell densities. nih.gov
This inhibitory effect suggests that the introduction of Ammonium (B1175870) 5-oxo-DL-prolinate into the metabolic network of such extremophiles could serve as a valuable perturbation for systems-level analysis. By modeling the influx of pyroglutamate, researchers could elucidate its specific targets and the downstream consequences on the organism's metabolic flux. This approach could uncover novel regulatory mechanisms or enzymatic sensitivities in microbial metabolic networks, particularly those adapted to extreme environments.
Future studies could integrate metabolomic data from organisms exposed to varying concentrations of Ammonium 5-oxo-DL-prolinate with genome-scale metabolic models. This would allow for a comprehensive analysis of the resulting metabolic shifts and the identification of key nodes and pathways affected by pyroglutamate.
Table 1: Metabolic Impact of l-Pyroglutamic Acid on Sulfolobus solfataricus
| Parameter | Condition/Observation | Reference |
|---|---|---|
| Organism | Sulfolobus solfataricus (hyperthermophilic archaeon) | nih.gov |
| Culture Conditions | 78°C, pH 3.0 | nih.gov |
| Precursor Compound | l-Glutamate | nih.gov |
| Spontaneous Conversion | l-Glutamate converts to l-Pyroglutamic Acid (PGA) under culture conditions. | nih.gov |
| Metabolic Effect | l-Pyroglutamic Acid is a potent inhibitor of S. solfataricus growth. | nih.gov |
Exploration in Advanced Materials Science Applications (excluding human implant/medical devices)
Currently, there is a notable absence of published research exploring the applications of this compound or pyroglutamic acid and its salts in the field of advanced materials science, outside of medical or human-implant-related uses. The inherent chirality and functional groups (lactam, carboxylate) of the pyroglutamate molecule could theoretically offer potential as a building block for novel polymers or as a component in chiral materials. However, investigations into these possibilities have not been reported in the available scientific literature. Future research in this area would be truly pioneering, with the potential to uncover new material properties and applications.
Investigation of Novel Reaction Pathways and Catalytic Transformations Involving this compound
The pyroglutamate structure is a versatile scaffold and an important intermediate in several chemical transformations. nih.govmdpi.combenthamdirect.com Research into novel catalytic pathways that utilize or modify this structure is an active area of investigation. The ammonium salt, this compound, provides the pyroglutamate anion in a form that could be amenable to various reaction conditions.
Recent studies have highlighted catalytic processes where pyroglutamic acid is a key intermediate. For example, the one-step conversion of glutamic acid to 2-pyrrolidone has been achieved using a supported Ruthenium (Ru) catalyst in a hydrogen atmosphere. nih.gov This reaction proceeds through the dehydration of glutamic acid to form pyroglutamic acid, which is then hydrogenated. nih.gov The Ru/Al₂O₃ catalyst was found to be particularly effective for the conversion of the pyroglutamic acid intermediate. nih.gov
Another area of interest is the selective modification of the pyroglutamate ring. A copper-catalyzed N-H cross-coupling reaction has been developed that shows remarkable selectivity for N-terminal pyroglutamate residues in complex peptides. chemrxiv.org This method allows for the arylation of the pyroglutamate lactam nitrogen under mild conditions, a transformation that is challenging with other amino acid residues. This highlights the unique reactivity of the pyroglutamate structure that can be exploited for selective chemical modifications. chemrxiv.org
Future research could focus on leveraging the ammonium counter-ion in this compound to influence reaction pathways or developing new catalysts that can perform enantioselective transformations on the DL-racemic mixture of the pyroglutamate. Exploring its use as a precursor for other heterocyclic compounds or as a chiral ligand in asymmetric catalysis could also yield novel chemical methodologies.
Table 2: Catalytic Transformations Involving Pyroglutamic Acid/Pyroglutamate
| Reaction | Catalyst/Reagent | Substrate | Product | Key Finding | Reference |
|---|---|---|---|---|---|
| Conversion to 2-pyrrolidone | Supported Ru catalyst (e.g., Ru/Al₂O₃) | Glutamic Acid (via Pyroglutamic Acid intermediate) | 2-Pyrrolidone | One-pot reaction under mild conditions (433 K, 2 MPa H₂). | nih.gov |
| N-H Arylation | Cu(OAc)₂ | N-terminal Pyroglutamate peptides | N-aryl Pyroglutamate peptides | Selective cross-coupling at the pyroglutamate lactam nitrogen. | chemrxiv.org |
| Hydrogenation | Ni/SiO₂ | Pyroglutamic Acid | Pyroglutaminol | High activity and selectivity for the hydrogenation of the carboxylic acid. | researchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended laboratory methods for synthesizing and purifying Ammonium 5-oxo-DL-prolinate?
- Methodological Answer : Synthesis typically involves the condensation of 5-oxo-DL-proline with ammonium hydroxide under controlled pH and temperature. Purification may employ recrystallization using polar solvents (e.g., ethanol/water mixtures) to isolate the ammonium salt. Analytical techniques like NMR or FT-IR should confirm the absence of unreacted precursors and byproducts. Suppliers often optimize these protocols for high-purity outputs, as noted in commercial synthesis workflows .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer : Use a combination of:
- HPLC (with UV detection) to assess purity.
- NMR spectroscopy (¹H/¹³C) to confirm structural integrity, particularly the ammonium counterion and prolinate backbone.
- Elemental analysis to verify stoichiometry.
Comparative studies with sodium salts (e.g., Sodium 5-oxo-DL-prolinate, CAS 259-234-9) highlight the importance of ion-specific characterization .
Q. How does this compound compare to other salts (e.g., sodium or lead derivatives) in experimental applications?
- Methodological Answer : The ammonium ion’s volatility under heating may limit its use in high-temperature reactions compared to sodium salts. In contrast, lead derivatives (e.g., Lead bis(5-oxo-DL-prolinate), CAS 85392-78-5) are restricted due to toxicity (0.1% regulatory limit), necessitating alternative ligands for metal coordination studies .
Advanced Research Questions
Q. What experimental strategies mitigate degradation risks of this compound in aqueous or high-temperature conditions?
- Methodological Answer :
- Stability testing : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds.
- Aqueous solutions : Store at 4°C in inert atmospheres to prevent ammonium hydrolysis.
- Alternative ligands : For metal-complexation studies, substitute with thermally stable sodium salts (e.g., Sodium 5-oxo-L-prolinate, CAS 2878-00-4) if ammonium volatility interferes .
Q. How can researchers resolve contradictions in reported biological activities of 5-oxo-DL-prolinate derivatives?
- Methodological Answer :
- Meta-analysis : Compare studies for variability in assay conditions (e.g., pH, solvent systems).
- Dose-response profiling : Replicate experiments across multiple cell lines or in vitro models to isolate compound-specific effects.
- Structural analogs : Test lead derivatives (restricted due to non-essential metal classification) to clarify toxicity vs. bioactivity mechanisms .
Q. What are the implications of regulatory restrictions on related 5-oxo-DL-prolinate compounds for laboratory protocols?
- Methodological Answer : Lead-based derivatives (e.g., CAS 85392-78-5) are restricted to 0.1% under non-essential metal regulations. Researchers must:
- Waste disposal : Follow hazardous material guidelines for lead-containing byproducts.
- Substitution : Prioritize ammonium or sodium salts for ligand studies to avoid compliance issues .
Q. How can this compound be optimized as a ligand in coordination chemistry?
- Methodological Answer :
- pH titration : Determine optimal conditions for metal-chelation (e.g., with transition metals like Cu²⁺ or Zn²⁺).
- Spectroscopic validation : Use UV-Vis and EPR to confirm complex formation.
- Comparative studies : Benchmark against carboxylate ligands (e.g., EDTA) to assess binding efficiency .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
